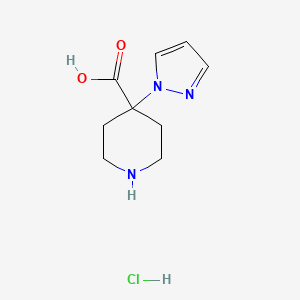
Ácido 4-(1H-pirazolo-1-il)-4-piperidinocarboxílico clorhidrato
Descripción general
Descripción
Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
Pyrazoles can be synthesized through various methods. One of the most common methods involves the cyclocondensation reaction of hydrazine derivatives on acetylenic ketones . Another method involves the condensation reaction of 5-aminopyrazoles with N-substituted isatin .
Molecular Structure Analysis
Pyrazoles are composed of three carbon atoms and two nitrogen atoms in adjacent positions . They exhibit tautomerism, a phenomenon that may influence their reactivity .
Chemical Reactions Analysis
Pyrazoles can participate in various chemical reactions. For instance, they can undergo cyclocondensation reactions with α,β-ethylenic ketones to form pyrazole derivatives .
Physical and Chemical Properties Analysis
Pyrazoles are weak bases, with a pKb of 11.5 (pKa of the conjugated acid 2.49 at 25°C) . The physical and chemical properties of a specific pyrazole derivative like “4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride” would depend on its specific structure.
Aplicaciones Científicas De Investigación
Química Medicinal: Agentes Antileishmania y Antimaláricos
El grupo pirazol, como en “ácido 4-(1H-pirazolo-1-il)-4-piperidinocarboxílico clorhidrato”, se ha estudiado por su potencial para tratar enfermedades desatendidas como la leishmaniasis y la malaria . Los investigadores han sintetizado derivados que muestran prometedoras actividades antileishmaniasis y antimalaria, y algunos compuestos muestran una actividad superior en comparación con los medicamentos estándar . Estos hallazgos sugieren que los derivados de pirazol podrían servir como farmacóforos para desarrollar nuevos agentes antileishmaniasis y antimalaria.
Descubrimiento de Medicamentos: Inhibidores de la Hidrolasa de Epóxido Soluble
En el descubrimiento de fármacos, los derivados de pirazol se han diseñado y sintetizado como inhibidores de la hidrolasa de epóxido soluble (sEH) . Estos inhibidores juegan un papel en la reducción de la elevación de la presión arterial y las respuestas inflamatorias. Los compuestos con la estructura de pirazol han mostrado diferentes grados de selectividad hacia las enzimas sEH, lo que indica su potencial como agentes terapéuticos para las enfermedades cardiovasculares.
Agroquímica: Desarrollo de Pesticidas
El anillo de pirazol es un andamio común en el desarrollo de agroquímicos debido a su bioactividad. Si bien no se reportan aplicaciones específicas del “ácido 4-(1H-pirazolo-1-il)-4-piperidinocarboxílico clorhidrato” en agroquímica, se sabe que los derivados de pirazol son activos contra varias plagas agrícolas y pueden servir como compuestos líderes para el desarrollo de pesticidas .
Química de Coordinación: Síntesis de Ligandos
Los derivados de pirazol se utilizan con frecuencia como ligandos en la química de coordinación debido a su capacidad de unirse a iones metálicos a través de átomos de nitrógeno . Esta propiedad es esencial para crear estructuras complejas con metales, que pueden tener diversas aplicaciones que van desde la catálisis hasta la ciencia de los materiales.
Química Organometálica: Diseño de Catalizadores
En la química organometálica, los compuestos que contienen pirazol pueden formar parte de sistemas catalíticos . Estos catalizadores son cruciales para facilitar las reacciones químicas, especialmente en procesos industriales donde la eficiencia y la selectividad son primordiales.
Actividades Biológicas: Agentes Antimicrobianos y Antituberculosos
Los derivados de pirazol se han evaluado por sus potenciales antimicrobianos y antituberculosos . Algunos compuestos han mostrado una potente actividad contra Mycobacterium tuberculosis, la bacteria responsable de la tuberculosis, destacando el potencial de los derivados de pirazol para combatir las infecciones bacterianas.
Safety and Hazards
Mecanismo De Acción
Pyrazole and Imidazole Moieties
Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also a five-membered heterocyclic moiety, but it contains three carbon atoms, two nitrogen atoms, and two double bonds . These moieties are known for their diverse pharmacological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
The mode of action of these compounds often involves interactions with various biological targets. For example, some compounds containing the pyrazole moiety have been found to inhibit the activity of certain enzymes, leading to their therapeutic effects . .
Biochemical Pathways
The biochemical pathways affected by these compounds can also vary widely. Some compounds might affect the production of certain proteins or other molecules within the cell, while others might interfere with signal transduction pathways .
Pharmacokinetics
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
The result of the compound’s action at the molecular and cellular level can lead to various physiological effects. For example, compounds that inhibit the activity of certain enzymes might lead to a decrease in the production of certain molecules, which could have therapeutic effects .
Action Environment
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
Análisis Bioquímico
Biochemical Properties
4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as acetylcholinesterase, which is responsible for hydrolyzing acetylcholine in the cholinergic nervous system . The interaction between 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine in the synaptic cleft. Additionally, this compound has been found to interact with other proteins involved in cellular signaling pathways, further influencing biochemical reactions.
Cellular Effects
The effects of 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride has been shown to affect the expression of genes involved in oxidative stress response and inflammation . By altering the expression of these genes, the compound can impact cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the binding of 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride to acetylcholinesterase results in the inhibition of the enzyme’s activity, preventing the breakdown of acetylcholine . Additionally, this compound has been found to interact with transcription factors, leading to changes in gene expression and subsequent cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride vary with different dosages in animal models. Studies have demonstrated that low doses of this compound can have beneficial effects on cellular function, while high doses may result in toxic or adverse effects . For instance, low doses of 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride have been shown to enhance cognitive function in animal models, whereas high doses can lead to neurotoxicity and other adverse effects.
Metabolic Pathways
4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. This compound has been found to affect the activity of enzymes involved in oxidative stress response and inflammation, leading to changes in metabolic pathways . Additionally, 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride can influence the levels of metabolites such as malondialdehyde, a biomarker for oxidative stress .
Transport and Distribution
The transport and distribution of 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with transporters involved in the uptake and efflux of small molecules, influencing its localization and accumulation within cells . The distribution of 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride within tissues can also impact its biochemical properties and cellular effects.
Subcellular Localization
The subcellular localization of 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride plays a crucial role in its activity and function. This compound has been found to localize to specific compartments or organelles within cells, where it can exert its effects on cellular processes . Targeting signals and post-translational modifications may direct 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride to particular subcellular locations, influencing its interactions with biomolecules and subsequent cellular effects.
Propiedades
IUPAC Name |
4-pyrazol-1-ylpiperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c13-8(14)9(2-5-10-6-3-9)12-7-1-4-11-12;/h1,4,7,10H,2-3,5-6H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJGCCFZDSOPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(=O)O)N2C=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


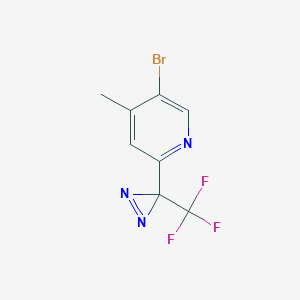
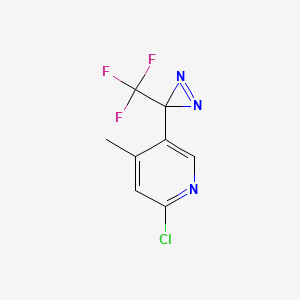
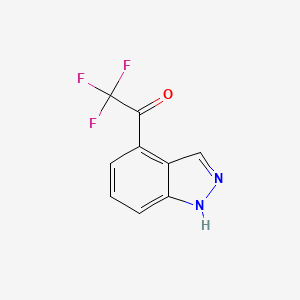


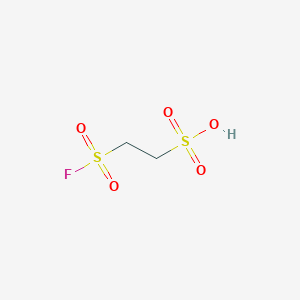
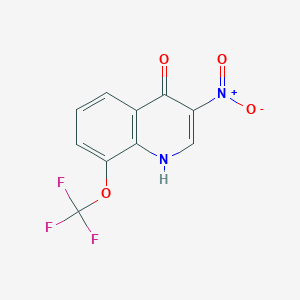
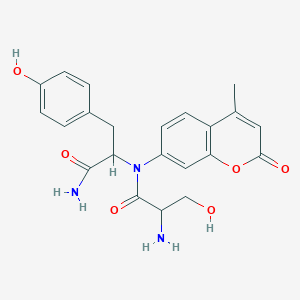
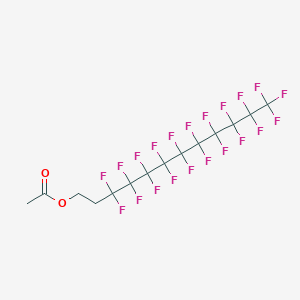
![{4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrazol-1-yl}-acetic acid methyl ester](/img/structure/B1487254.png)
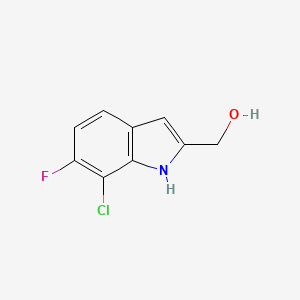
![3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1487257.png)
![1-{[(tert-Butoxycarbonyl)amino]methyl}-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1487260.png)
![3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B1487261.png)
